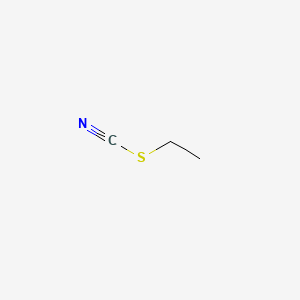
N-Metil tetrafluoroftalimida
Descripción general
Descripción
“N-Methyl tetrafluorophthalimide” is a chemical compound with the molecular formula C9H3F4NO2 . It has a molecular weight of 233.12 . It is used as a nonaqueous electrolyte and in lithium-ion secondary batteries .
Molecular Structure Analysis
The molecular structure of “N-Methyl tetrafluorophthalimide” consists of a total of 20 bonds. There are 17 non-H bonds, 8 multiple bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 imide .Physical and Chemical Properties Analysis
“N-Methyl tetrafluorophthalimide” has a melting point of 157-161 °C . The predicted boiling point is 303.9±42.0 °C and the predicted density is 1.672±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Investigación en Proteómica
N-Metil tetrafluoroftalimida: se utiliza en la investigación en proteómica debido a sus propiedades químicas que facilitan el estudio de los proteomas. La proteómica es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones . La estabilidad y reactividad de este compuesto en diversas condiciones lo convierten en un reactivo valioso para la aislamiento y análisis de proteínas.
Electrolitos No Acuosos
En el campo de la electroquímica, This compound sirve como componente de electrolitos no acuosos . Estos electrolitos se utilizan en entornos donde los sistemas acuosos serían poco prácticos debido a problemas como temperaturas de congelación o la necesidad de un rango electroquímico más amplio.
Baterías Secundarias de Iones de Litio
Este compuesto también se aplica en el desarrollo de baterías secundarias de iones de litio . Su estructura química contribuye a la estabilidad y eficiencia del rendimiento de la batería, particularmente en términos de su estabilidad térmica y conductividad.
Síntesis Orgánica
This compound: es un intermedio clave en los procesos de síntesis orgánica . Su sistema de anillo tetrafluorado es particularmente útil en la síntesis de moléculas orgánicas complejas, proporcionando una vía para introducir átomos de flúor en otros compuestos.
Ciencia de Materiales
En la ciencia de los materiales, este compuesto se utiliza para modificar las propiedades de la superficie de los materiales . Los átomos de flúor en This compound pueden mejorar la hidrofobicidad de las superficies, lo que es beneficioso para crear materiales resistentes al agua.
Química Analítica
Por último, This compound encuentra su aplicación en la química analítica como compuesto estándar o de referencia . Sus puntos de fusión y ebullición bien definidos lo hacen adecuado para calibrar instrumentos y verificar la precisión de los métodos analíticos.
Safety and Hazards
“N-Methyl tetrafluorophthalimide” is classified under the GHS07 hazard class. The hazard statements include H315 and H319 . Precautionary measures include P264, P280, P302+P352+P332+P313+P362+P364, and P305+P351+P338+P337+P313 . It is advisable to refer to the Material Safety Data Sheet (MSDS) for complete safety and handling instructions.
Propiedades
IUPAC Name |
4,5,6,7-tetrafluoro-2-methylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F4NO2/c1-14-8(15)2-3(9(14)16)5(11)7(13)6(12)4(2)10/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULXVJOTNZUFIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=C(C(=C2F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332853 | |
| Record name | N-Methyl tetrafluorophthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33795-85-6 | |
| Record name | N-Methyl tetrafluorophthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5,6-Tetrafluoro-N-methylphthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Tetrasodium;2-[[4-[[4-[(6-anilino-2-hydroxy-3-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate](/img/no-structure.png)






